2-(4-Aminophenoxy)-2-methyl-propanoic acid HCl
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Overview
Description
2-(4-Aminophenoxy)-2-methyl-propanoic acid HCl is an organic compound that features an aminophenoxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenoxy)-2-methyl-propanoic acid HCl typically involves the reaction of 4-aminophenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the aminophenol acts as the nucleophile attacking the bromo-substituted carbon. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenoxy)-2-methyl-propanoic acid HCl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Aminophenoxy)-2-methyl-propanoic acid HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenoxy)-2-methyl-propanoic acid HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Shares the aminophenol moiety but lacks the propanoic acid group.
2-Bromo-2-methylpropanoic acid: Contains the propanoic acid backbone but lacks the aminophenoxy group.
2-(4-Nitrophenoxy)-2-methyl-propanoic acid: Similar structure but with a nitro group instead of an amino group.
Uniqueness
2-(4-Aminophenoxy)-2-methyl-propanoic acid HCl is unique due to the presence of both the aminophenoxy and propanoic acid groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-aminophenoxy)-2-methylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h3-6H,11H2,1-2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVHOLTWKMQJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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